3-Amino-2-dimethylaminofluorene
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Overview
Description
3-Amino-2-dimethylaminofluorene is an organic compound with the molecular formula C15H16N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both amino and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-dimethylaminofluorene typically involves the introduction of amino and dimethylamino groups onto the fluorene backbone. One common method is the nitration of fluorene to produce 2-nitrofluorene, followed by reduction to obtain 2-aminofluorene. Subsequent dimethylation of the amino group yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions to optimize yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-dimethylaminofluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Amino-2-dimethylaminofluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme mechanisms and protein interactions due to its fluorescent properties.
Medicine: Research into potential therapeutic applications, such as drug development, may utilize this compound.
Industry: While not widely used industrially, it may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-dimethylaminofluorene involves its interaction with molecular targets through its amino and dimethylamino groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic research.
Comparison with Similar Compounds
Similar Compounds
2-Aminofluorene: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.
3-Dimethylaminofluorene: Lacks the amino group, which may limit its biological applications.
Fluorene: The parent compound, which lacks both amino and dimethylamino groups, making it less reactive and less useful in specialized applications.
Uniqueness
3-Amino-2-dimethylaminofluorene is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and potential for diverse applications in research. Its dual functional groups allow for a wider range of chemical modifications and interactions compared to similar compounds.
Properties
CAS No. |
108838-68-2 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-9H-fluorene-2,3-diamine |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-8-11-7-10-5-3-4-6-12(10)13(11)9-14(15)16/h3-6,8-9H,7,16H2,1-2H3 |
InChI Key |
CTOSRWHCZAOILV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C2C(=C1)CC3=CC=CC=C32)N |
Origin of Product |
United States |
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